molecular formula C15H17BrO4 B595517 Ethyl 7-(4-bromophenyl)-4,7-dioxoheptanoate CAS No. 1208318-08-4

Ethyl 7-(4-bromophenyl)-4,7-dioxoheptanoate

Cat. No.: B595517
CAS No.: 1208318-08-4
M. Wt: 341.201
InChI Key: VGGJLBJOBCTBJD-UHFFFAOYSA-N
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Description

Ethyl 7-(4-bromophenyl)-4,7-dioxoheptanoate is an organic compound that belongs to the class of esters It is characterized by the presence of a bromophenyl group attached to a heptanoate backbone, which includes two oxo groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 7-(4-bromophenyl)-4,7-dioxoheptanoate typically involves the esterification of 7-(4-bromophenyl)-4,7-dioxoheptanoic acid with ethanol. The reaction is usually catalyzed by an acid such as sulfuric acid or hydrochloric acid. The process involves heating the reactants under reflux conditions to facilitate the esterification reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production process.

Chemical Reactions Analysis

Types of Reactions

Ethyl 7-(4-bromophenyl)-4,7-dioxoheptanoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the oxo groups to hydroxyl groups, forming alcohol derivatives.

    Substitution: The bromine atom in the bromophenyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Nucleophiles such as sodium methoxide (NaOCH₃) or potassium cyanide (KCN) can be used for substitution reactions.

Major Products Formed

    Oxidation: Carboxylic acids or ketones.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted phenyl derivatives depending on the nucleophile used.

Scientific Research Applications

Ethyl 7-(4-bromophenyl)-4,7-dioxoheptanoate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies involving enzyme inhibition and protein-ligand interactions.

    Industry: Used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of Ethyl 7-(4-bromophenyl)-4,7-dioxoheptanoate involves its interaction with specific molecular targets. The bromophenyl group can engage in π-π interactions with aromatic residues in proteins, while the oxo groups can form hydrogen bonds with amino acid side chains. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 7-(4-chlorophenyl)-4,7-dioxoheptanoate
  • Ethyl 7-(4-fluorophenyl)-4,7-dioxoheptanoate
  • Ethyl 7-(4-methylphenyl)-4,7-dioxoheptanoate

Uniqueness

Ethyl 7-(4-bromophenyl)-4,7-dioxoheptanoate is unique due to the presence of the bromine atom, which can significantly influence its reactivity and interactions with biological targets. The bromine atom’s size and electronegativity can affect the compound’s binding affinity and specificity, making it distinct from its chloro, fluoro, and methyl analogs.

Properties

IUPAC Name

ethyl 7-(4-bromophenyl)-4,7-dioxoheptanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17BrO4/c1-2-20-15(19)10-8-13(17)7-9-14(18)11-3-5-12(16)6-4-11/h3-6H,2,7-10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VGGJLBJOBCTBJD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CCC(=O)CCC(=O)C1=CC=C(C=C1)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17BrO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30729070
Record name Ethyl 7-(4-bromophenyl)-4,7-dioxoheptanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30729070
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

341.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1208318-08-4
Record name Ethyl 7-(4-bromophenyl)-4,7-dioxoheptanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30729070
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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